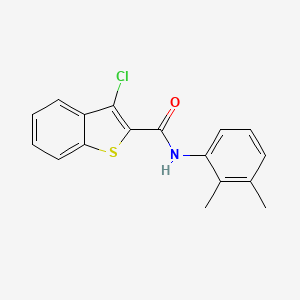

![molecular formula C16H12N2O5 B5552475 2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoindole derivatives, including 2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione, has been explored through various methodologies. Notable among these is the palladium-catalyzed aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones in good yields. This method tolerates a variety of functional groups, including methoxy, alcohol, ketone, and nitro groups, indicating its versatility for synthesizing a wide range of isoindole derivatives (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure and conformational properties of isoindole diones have been extensively studied using X-ray diffraction, vibrational spectroscopy, and theoretical calculation methods. For example, a study on divalent sulfur substituted phthalimide, closely related to the target compound, provides insights into its structural and conformational properties, employing techniques such as infrared and Raman spectroscopies along with quantum chemical calculations (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3-diones engage in various chemical reactions, reflecting their reactivity and functional versatility. The reactions of 2-hydroxyisoindole-, isoindoline-, and indane-1,3-dione with stable and active phosphonium ylides, for instance, highlight the potential of isoindole diones to undergo transformations leading to new compounds with potential applications in materials science and pharmaceuticals (Maigali, Soliman, & Moharam, 2013).

Physical Properties Analysis

The physical properties of isoindole diones, such as melting points, solubility, and crystallinity, are crucial for their application in various domains. These properties are often determined through experimental studies, including crystallography and spectroscopy. For instance, the crystal and molecular structure analysis of 2-(4-ethoxyphenyl)isoindoline-1,3-dione sheds light on its non-planar molecular structure and intermolecular hydrogen bonding patterns, which influence its physical properties and intermolecular interactions (Duru et al., 2018).

Chemical Properties Analysis

The chemical properties of isoindole-1,3-diones, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior, are of significant interest. These properties are influenced by the compound's molecular structure and substituents. For example, the excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of isoindole show sensitivity to solvent polarity, highlighting the impact of molecular modifications on the chemical properties of isoindole derivatives (Deshmukh & Sekar, 2015).

Applications De Recherche Scientifique

Palladium-catalyzed Synthesis

The palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, including those with nitro groups, showcasing a one-step approach to this important class of heterocycles. This methodology is significant for synthesizing various functionalized isoindole-1,3-diones with potential applications in materials science and pharmaceutical research (Worlikar & Larock, 2008).

Unusual Nitro Group Shift

An unusual shift of a nitro group in phenylhydrazo-β-diketone was observed, leading to the formation of new compounds with potential applications in coordination chemistry and material sciences. This study highlights the versatility of nitro-substituted isoindole derivatives in synthesizing complex metal-organic structures (Kopylovich et al., 2011).

Optoelectronic Applications

A study on the synthesis and computational analysis of novel acridin-isoindoline-1,3-dione derivatives, including those with methoxy groups, demonstrated their potential in optoelectronics. These compounds exhibit high thermal stability and promising properties as fluorescent compounds, indicating their utility in developing new materials for optoelectronic devices (Mane et al., 2019).

Chemosensor Development

Derivatives of isoindole-1,3-dione have been explored as chemosensors for detecting biologically and environmentally significant ions. For instance, substituted aryl hydrazones of β-diketones have shown reversible sensing capabilities for Co2+, highlighting the role of these compounds in developing new chemosensors (Subhasri & Anbuselvan, 2014).

Pharmaceutical Research

Isoindole-1,3-dione derivatives have been investigated for their inhibitory effects on enzymes like AChE, which is involved in Alzheimer’s disease. These studies provide insights into designing new therapeutic agents based on isoindole-1,3-dione structures for treating neurological disorders (Andrade-Jorge et al., 2018).

Propriétés

IUPAC Name |

2-[3-(methoxymethyl)phenyl]-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-23-9-10-4-2-5-11(8-10)17-15(19)12-6-3-7-13(18(21)22)14(12)16(17)20/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWXZHLXXPWDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)